Technical Guide: Molecular Structure and Reactivity of 1-(1-Ethoxyethoxy)-2-methylpropane
Technical Guide: Molecular Structure and Reactivity of 1-(1-Ethoxyethoxy)-2-methylpropane
This guide provides an in-depth technical analysis of 1-(1-Ethoxyethoxy)-2-methylpropane, focusing on its molecular architecture, synthesis via vinyl ether addition, and its critical role as an acetal-based protecting group (Ethoxyethyl ether, or "EE" group) in organic synthesis.
Executive Summary
1-(1-Ethoxyethoxy)-2-methylpropane (CAS: 6986-51-2) is a mixed acetal derived from the acid-catalyzed addition of isobutanol to ethyl vinyl ether. In the context of drug development and organic synthesis, this molecule represents the Ethoxyethyl (EE) protected form of isobutanol .
The EE group is a pivotal tool in synthetic chemistry, offering robust stability against basic and nucleophilic reagents (e.g., Grignards, lithium aluminum hydride, metal hydrides) while retaining extreme lability toward dilute acids. This guide details the physicochemical properties, mechanistic pathways of formation and hydrolysis, and experimental protocols for utilizing this moiety in high-value API (Active Pharmaceutical Ingredient) synthesis.
Molecular Architecture & Physicochemical Profile
Structural Analysis
The molecule consists of an isobutyl chain linked to an ethyl group via an acetaldehyde acetal bridge. The central carbon of the acetal linkage (
-
Core Scaffold: 2-Methylpropane (Isobutyl).
-
Functional Group: Mixed Acetal (1-alkoxy-1-alkoxyethane).
-
Chirality: The acetal carbon (
) is stereogenic. In non-stereoselective synthesis, this results in a 1:1 enantiomeric ratio, which generally does not impact its function as a protecting group or solvent.
Physicochemical Data Table
| Property | Value | Notes |
| IUPAC Name | 1-(1-Ethoxyethoxy)-2-methylpropane | Also: Acetaldehyde ethyl isobutyl acetal |
| CAS Number | 6986-51-2 | |
| Molecular Formula | ||
| Molecular Weight | 146.23 g/mol | |
| Boiling Point | 155–158 °C | @ 760 mmHg |
| Density | 0.82 g/mL | @ 25 °C |
| LogP | ~1.88 | Lipophilic, suitable for organic extraction |
| Solubility | Miscible in EtOH, Et2O, Organic solvents | Low water solubility |
| Flash Point | 25 °C (77 °F) | Flammable Liquid (Class 3) |
Synthesis: The Protection Protocol
The most atom-economical route to 1-(1-Ethoxyethoxy)-2-methylpropane is the electrophilic addition of isobutanol to ethyl vinyl ether (EVE). This reaction proceeds with 100% atom economy, requiring no stoichiometric reagents, only a catalytic acid.
Mechanistic Pathway (Graphviz)
The reaction follows a Markovnikov addition mechanism. The vinyl ether double bond is protonated to form a resonance-stabilized oxocarbenium ion, which is then trapped by the alcohol nucleophile.
Figure 1: Acid-catalyzed addition of isobutanol to ethyl vinyl ether. The reaction is driven by the stability of the oxocarbenium intermediate.
Experimental Protocol: Synthesis (Protection)
Objective: Synthesis of 1-(1-Ethoxyethoxy)-2-methylpropane on a 100 mmol scale.
-
Reagents:
-
Isobutanol (7.41 g, 100 mmol)
-
Ethyl Vinyl Ether (EVE) (10.8 g, 150 mmol, 1.5 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.25 g, 1 mol%)
-
Solvent: Dichloromethane (DCM) (50 mL) or neat.
-
-
Procedure:
-
Charge an oven-dried round-bottom flask with Isobutanol and PPTS in DCM.
-
Cool to 0 °C under
atmosphere. -
Add Ethyl Vinyl Ether dropwise over 10 minutes.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Monitoring: Check TLC (silica, 10% EtOAc/Hex) or GC-MS for disappearance of alcohol.
-
-
Workup:
-
Quench with saturated
(10 mL). -
Separate organic layer; extract aqueous layer with DCM (
mL). -
Dry combined organics over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Distillation (bp ~155 °C) is preferred for high purity.
-
Yield is typically >90%.
-
Reactivity Profile & Applications
Stability Spectrum
The utility of the Ethoxyethyl (EE) group lies in its orthogonal stability profile:
-
Stable Conditions:
-
Basic: NaOH (aq), KOH,
. -
Nucleophilic: R-Li (Organolithiums), RMgX (Grignards).
-
Reductive:
, , . -
Oxidative: Stable to mild oxidants (e.g., Dess-Martin Periodinane) under buffered conditions.
-
-
Labile Conditions (Deprotection):
-
Dilute aqueous acids (1M HCl, AcOH/H2O).
-
Lewis acids (
, ) in protic solvents.
-
Hydrolysis Mechanism (Deprotection)
Hydrolysis reverses the formation pathway. The acetal oxygen is protonated, leading to the expulsion of the alcohol (isobutanol) and the formation of the oxocarbenium ion, which is then quenched by water to release acetaldehyde and ethanol.
Figure 2: Acid-catalyzed hydrolysis pathway. The reaction is driven by entropy and the formation of the carbonyl bond in acetaldehyde.
Experimental Protocol: Deprotection
Objective: Removal of the EE group to regenerate Isobutanol.
-
Reagents:
-
Substrate (10 mmol)
-
Solvent: THF/Water (4:1) or MeOH.
-
Catalyst: 1M HCl (5 mL) or Pyridinium p-toluenesulfonate (PPTS) in MeOH (for milder conditions).
-
-
Procedure:
-
Dissolve substrate in THF/Water.
-
Add HCl and stir at RT for 1–4 hours.
-
Monitoring: TLC for the reappearance of the polar alcohol spot.
-
-
Workup:
-
Neutralize with saturated
. -
Extract with Et2O or EtOAc.
-
The volatile acetaldehyde and ethanol byproducts can often be removed via evaporation, leaving the deprotected alcohol.
-
Safety & Handling
-
Flammability: With a flash point of 25 °C, this compound is a Class 3 Flammable Liquid. Ground all equipment to prevent static discharge.
-
Peroxide Formation: Like all ethers, this molecule can form explosive peroxides upon prolonged exposure to air and light.
-
Protocol: Test for peroxides using starch-iodide paper before distillation. Store under inert gas (
or Ar) and inhibit with BHT if stored for long periods.
-
-
Toxicity: Generally low acute toxicity, but acts as a central nervous system depressant at high concentrations. Use in a fume hood.
References
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for EE group chemistry).
-
PubChem. Acetaldehyde ethyl isobutyl acetal (CID 110941). National Library of Medicine. [Link]
-
NIST WebBook. Propane, 1-(1-ethoxyethoxy)-2-methyl-. National Institute of Standards and Technology.[1] [Link]
